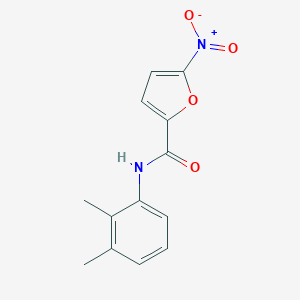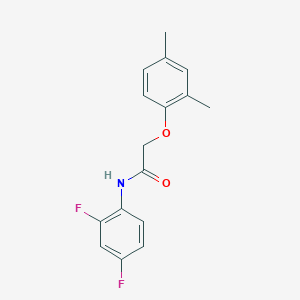
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide, also known as DMNFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNFA is a member of the nitrofuran family of compounds, which have been shown to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. In cancer cells, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In infectious disease, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of key enzymes involved in cell wall synthesis and protein synthesis. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate the activity of ion channels and receptors involved in synaptic transmission.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are key processes involved in tumor growth and metastasis. In infectious disease, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of bacterial and fungal pathogens, which can lead to the development of new antimicrobial agents. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate neuronal activity and possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide also has some limitations, including its potential toxicity and the need for further studies on its safety and efficacy.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide, including the development of new analogs with improved biological activity and the investigation of its potential applications in other areas of scientific research. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide and to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 5-nitrofurfural in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide. This synthesis method has been optimized to produce N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide in high yields and with high purity.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, infectious disease research, and neuroscience. In cancer research, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate neuronal activity and possess neuroprotective properties.
Propriétés
Formule moléculaire |
C13H12N2O4 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-3-5-10(9(8)2)14-13(16)11-6-7-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Clé InChI |
BVPFTFLSOWTNMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)

![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
